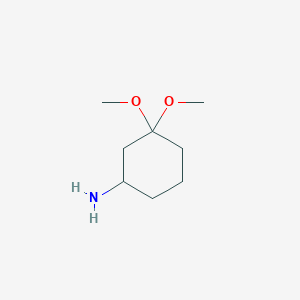

3,3-Dimethoxy-cyclohexylamine

Descripción

Propiedades

IUPAC Name |

3,3-dimethoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNYFLBKRYHAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCC(C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3,3-Dimethoxy-cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethoxy-cyclohexylamine is a substituted cyclohexane derivative with significant potential in pharmaceutical development. Its molecular structure, characterized by a gem-dimethoxy group and an amine substituent on a flexible cyclohexane ring, gives rise to a complex conformational landscape. Understanding the preferred three-dimensional arrangement of this molecule is crucial for predicting its interactions with biological targets and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3,3-dimethoxy-cyclohexylamine, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of Substituted Cyclohexylamines in Medicinal Chemistry

Cyclohexylamine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals.[1][2] The cyclohexane ring serves as a versatile, non-planar scaffold that allows for the precise spatial orientation of functional groups, a key factor in achieving high-affinity and selective binding to biological receptors. The introduction of substituents onto the cyclohexane ring can modulate its physicochemical properties, such as lipophilicity, and influence its metabolic stability.[3][4]

3,3-Dimethoxy-cyclohexylamine is a particularly interesting building block. The gem-dimethoxy group at the 3-position introduces significant steric bulk and alters the electronic properties of the cyclohexane ring. This substitution pattern leads to a more intricate set of conformational possibilities compared to simpler monosubstituted cyclohexanes. A thorough understanding of these conformational preferences is essential for medicinal chemists aiming to incorporate this moiety into new drug candidates.

Molecular Structure and Stereoisomerism

The fundamental structure of 3,3-dimethoxy-cyclohexylamine consists of a six-membered carbon ring. The numbering of the ring begins with the carbon atom bonded to the amino group as C1. Consequently, the two methoxy groups are attached to the C3 position.

A critical aspect of the molecular structure is the presence of a stereocenter at the C1 position, where the amino group is attached. This chirality means that 3,3-dimethoxy-cyclohexylamine can exist as a pair of enantiomers: (R)-3,3-dimethoxy-cyclohexylamine and (S)-3,3-dimethoxy-cyclohexylamine. The specific stereoisomer will have a profound impact on the molecule's biological activity due to the stereospecific nature of drug-receptor interactions.

Conformational Analysis: Unraveling the 3D Structure

The non-planar nature of the cyclohexane ring is a fundamental concept in stereochemistry.[5] The chair conformation is the most stable arrangement, as it minimizes both angle and torsional strain.[5][6] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. For most substituents, the equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions.[7][8]

For 3,3-dimethoxy-cyclohexylamine, the conformational analysis is more complex due to the interplay of the amino group at C1 and the two methoxy groups at C3.

The Dominant Chair Conformation

The primary conformational equilibrium for 3,3-dimethoxy-cyclohexylamine involves the "ring-flip" between two chair conformations. This process interconverts axial and equatorial positions.[5]

-

Equatorial Amino Group: In this conformation, the amino group extends from the "equator" of the cyclohexane ring. This position generally minimizes steric interactions with other ring substituents.

-

Axial Amino Group: Here, the amino group is oriented parallel to the axis of the ring. This position can lead to steric strain due to 1,3-diaxial interactions with the axial hydrogens on C3 and C5.[6]

The presence of the gem-dimethoxy group at the C3 position significantly influences this equilibrium. The steric bulk of these two groups will likely disfavor the axial orientation of the amino group, further stabilizing the conformation where the amino group is equatorial.

The Influence of the Gem-Dimethoxy Group

The two methoxy groups at the C3 position create a sterically demanding environment. In a chair conformation, one methoxy group will be in an axial position, and the other will be in an equatorial position. The axial methoxy group will contribute to the overall steric profile of that face of the ring.

Higher Energy Conformations: Boat and Twist-Boat

While the chair conformation is the most stable, other, higher-energy conformations like the boat and twist-boat are also possible.[5][9] These conformations are typically transition states during the ring-flip process. However, in highly substituted systems, they may be populated to a minor extent. The twist-boat conformation is generally more stable than the boat conformation.[9][10]

Methodologies for Conformational Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of 3,3-dimethoxy-cyclohexylamine.

Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[11]

-

¹H NMR: The coupling constants between adjacent protons can provide information about their dihedral angles, which can be used to infer the chair conformation and the orientation of substituents.

-

¹³C NMR: The chemical shifts of the carbon atoms in the ring can also be sensitive to the conformational environment.[12]

-

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the ring-flip. At low temperatures, the interconversion between chair forms can be slowed down, allowing for the observation of individual conformers.[13]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, providing further evidence for a particular conformation.[14]

Experimental Protocol: Conformational Analysis by Variable-Temperature ¹H NMR

-

Sample Preparation: Prepare a solution of 3,3-dimethoxy-cyclohexylamine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., d₄-methanol).

-

Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe, acquiring a spectrum at each temperature increment after allowing for equilibration.

-

Coalescence and Slow-Exchange: Observe the broadening and eventual splitting of signals as the temperature is lowered. The temperature at which signals for the two chair conformers become sharp is the slow-exchange regime.

-

Data Analysis: At the lowest temperature, integrate the signals corresponding to each conformer to determine their relative populations and calculate the free energy difference between them.

Computational Chemistry Approach

Computational modeling provides valuable insights into the relative energies and geometries of different conformers.[15][16]

-

Molecular Mechanics (MM): This method can be used for an initial conformational search to identify low-energy structures.

-

Quantum Mechanics (QM): Higher-level methods like Density Functional Theory (DFT) can provide more accurate calculations of the energies of the different conformers.[17][18]

Computational Workflow: DFT-Based Conformational Analysis

Caption: A generalized workflow for the computational conformational analysis of 3,3-dimethoxy-cyclohexylamine.

Data Presentation: Predicted Conformational Energies

| Conformer (Amine Position) | Relative Energy (kcal/mol) - DFT Calculation |

| Equatorial | 0.00 (Global Minimum) |

| Axial | > 2.0 (Significantly less stable) |

| Twist-Boat | > 5.0 (Higher energy intermediate) |

Note: These are illustrative values. Actual values would be obtained from specific calculations.

Implications for Drug Discovery and Development

A detailed understanding of the conformational preferences of 3,3-dimethoxy-cyclohexylamine is critical for its application in drug design.

-

Pharmacophore Modeling: The three-dimensional arrangement of the amino and methoxy groups is a key determinant of the molecule's pharmacophore. Knowing the dominant conformation is essential for designing molecules that will fit into a target binding site.

-

Structure-Activity Relationships (SAR): Modifications to the cyclohexane ring can alter the conformational equilibrium, which in turn can significantly impact biological activity.

-

Analogue Design: The synthesis of related arylcyclohexylamines has been a strategy in the development of new psychoactive substances, highlighting the importance of understanding the structure of this class of compounds.[19][20][21]

Conclusion

The molecular structure and conformational behavior of 3,3-dimethoxy-cyclohexylamine are governed by a complex interplay of steric and electronic factors. The chair conformation with an equatorially positioned amino group is predicted to be the most stable. A combined approach using advanced NMR techniques and computational chemistry is necessary to fully characterize its conformational landscape. The insights gained from such studies are invaluable for the rational design and development of new pharmaceuticals incorporating this versatile chemical scaffold.

References

- An Ab-Initio Study on Conformers of Cyclohexane. (n.d.). International Journal of Engineering Research and Technology.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. (n.d.). Scientific & Academic Publishing.

- Booth, H., & Everett, J. R. (1980). The conformational equilibrium of methylcyclohexane. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.

- Wiberg, K. B. (2006). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of organic chemistry, 71(25), 9472–9475.

- Squillacote, M. E., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). Spectroscopic detection of the twist-boat conformation of cyclohexane. Direct measurement of the free energy difference between the chair and the twist-boat. Journal of the American Chemical Society, 97(11), 3244–3246.

- Anet, F. A. L., & Bourn, A. J. R. (1965). Nuclear magnetic resonance studies of ring inversion in substituted cyclohexanes. Journal of the American Chemical Society, 87(22), 5250–5255.

- Rzepa, H. S. (2010, January 28). The conformation of cyclohexane. Henry Rzepa's Blog.

- Wikipedia. (2023, October 27).

- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.).

- Spectroscopic Properties of Cyclohexanes. (2021, March 5). Chemistry LibreTexts.

- The nuclear magnetic resonance method for determining conformational preferences in substituted cyclohexanes. Allowance for ring deformation. (n.d.). Royal Society of Chemistry.

- Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. (2024, September 5). Scholars' Mine.

- Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2018, February 15). PubMed.

- Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. (n.d.).

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (n.d.).

- Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts.

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2016, August 15). PubMed.

- applications of dicyclohexylamine in the pharmaceutical industry today. (2024, December 20).

- The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. (n.d.).

- Synthesis and biological activity of cyclohexylamine derivatives. (n.d.).

- Wikipedia. (n.d.). Cyclohexylamine.

- Synthesis, Characterisation and Antibacterial Activity of some New 2,5-Dimethoxy-3,6-Bis (Arylamino) Cyclohexa-2,5-Diene 1-4-Dions. (2014, February 12). TSI Journals.

- Conformational Analysis of 4-methylcyclohexane-1,3-diamine: A Technical Guide. (n.d.). Benchchem.

- Cyclohexylamine: an important industrial raw m

- CYCLOHEXYLAMINE. (n.d.).

- Conformational analysis of cyclohexanes. (2025, August 22). Chemistry LibreTexts.

- CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. (n.d.). St.

-

Conformational analysis of cyclophane systems. (n.d.). ResearchGate.

- Conformational Analysis. (n.d.). OpenOChem Learn.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexylamine: an important industrial raw material - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 9. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. sikhcom.net [sikhcom.net]

- 11. auremn.org.br [auremn.org.br]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. ijert.org [ijert.org]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 17. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 19. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Stability Analytics of 3,3-Dimethoxy-cyclohexylamine: A Technical Guide for Pharmaceutical Development

Executive Summary

3,3-Dimethoxy-cyclohexylamine is a highly specialized organic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a primary aliphatic amine and a dimethyl ketal group on a cyclohexane scaffold. Understanding its thermodynamic properties is critical for drug development professionals, as these metrics dictate the molecule's stability, reactivity, and optimal storage conditions.

Because the free base form of this compound is prone to oxidative degradation and moisture-induced ketal hydrolysis, it is predominantly isolated and commercialized as a tosylate salt (CAS 2387535-16-0)[1]. This whitepaper synthesizes predictive thermodynamic data, explains the causality behind its chemical behavior, and provides self-validating experimental protocols for rigorous thermochemical characterization.

Predictive and Evaluated Thermodynamic Data

Empirical, peer-reviewed gas-phase thermodynamic tables for the exact structure of 3,3-dimethoxy-cyclohexylamine are scarce. However, as a Senior Application Scientist, one can construct a highly accurate predictive profile by leveraging the Benson Group Additivity method[2] and benchmarking against well-characterized substructures: cyclohexylamine[3] and 1,1-dimethoxycyclohexane[4].

The table below summarizes the thermodynamic parameters, contrasting the free base with its thermodynamically stabilized tosylate salt.

Table 1: Thermodynamic Parameters of 3,3-Dimethoxy-cyclohexylamine

| Property | Free Base (Estimated/Calculated) | Tosylate Salt (CAS 2387535-16-0) | Causality / Derivation |

| Molecular Weight | 159.23 g/mol | 331.43 g/mol | Standard atomic weights. |

| Physical State (at 298 K) | Liquid | Crystalline Solid | Salt formation increases lattice energy ( ΔHlattice ). |

| Boiling Point (1 atm) | ~ 225 °C | N/A (Decomposes) | Extrapolated from cyclohexylamine (134 °C)[3] + dimethoxy mass contribution. |

| Melting Point | < 10 °C | > 160 °C | Ionic bonding in the tosylate salt drives a high ΔHfus . |

| pKa (Conjugate Acid) | ~ 9.9 | N/A | Cyclohexylamine pKa is 10.6[3]; the electron-withdrawing 3-dimethoxy group lowers basicity via induction. |

| Standard Enthalpy of Formation ( ΔHf∘ ) | ~ -410 kJ/mol | Undetermined | Derived via Benson Group Additivity[2]. |

Mechanistic Causality & Thermodynamic Stability

To effectively utilize 3,3-dimethoxy-cyclohexylamine in synthetic workflows, researchers must understand the thermodynamic forces governing its two primary functional groups.

Ketal Hydrolysis: Thermodynamic vs. Kinetic Control

The 3,3-dimethoxy group is a protected ketone. In aqueous media, the equilibrium between the ketal and the corresponding 3-amino-cyclohexanone is dictated by the thermodynamic activity of water and methanol.

-

Causality: The hydrolysis is thermodynamically favorable ( ΔG<0 ) in the presence of excess water, but it is kinetically restricted at neutral or basic pH. The introduction of an acid catalyst lowers the activation energy ( Ea ) by protonating a methoxy oxygen, forming a highly reactive oxonium intermediate.

-

Implication: To maintain the thermodynamic stability of the ketal during storage, the compound must be kept strictly anhydrous and slightly basic, or locked into a stable crystalline lattice (e.g., as a tosylate salt).

Thermodynamic cycle of ketal hydrolysis and formation.

Amine Protonation and Salt Selection

The free base is an oil that is susceptible to atmospheric CO2 (forming carbamates) and oxidation. By reacting the amine with p-toluenesulfonic acid (tosylic acid), the system achieves a lower overall free energy state. The large, polarizable tosylate anion forms a highly ordered, stable crystal lattice with the protonated amine. This maximizes the exothermic lattice enthalpy ( ΔHlattice ), rendering the tosylate salt highly crystalline, non-hygroscopic, and thermodynamically stable for long-term storage[1].

Self-Validating Experimental Protocols

To empirically determine the thermodynamic parameters of a specific batch of 3,3-dimethoxy-cyclohexylamine, the following self-validating protocols must be employed.

Protocol A: Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

This protocol determines the heat capacity ( Cp ), melting point ( Tm ), and enthalpy of fusion ( ΔHfus ) of the tosylate salt.

-

System Validation (Self-Validation Step): Run a high-purity Indium standard. The system is validated only if the onset of melting is 156.6±0.2 °C and the ΔHfus is 28.45±0.5 J/g.

-

Sample Preparation: Weigh 3.0–5.0 mg of 3,3-dimethoxy-cyclohexylamine tosylate into an aluminum hermetic pan. Seal the pan to prevent the volatilization of any trapped solvent, which would skew the enthalpic measurement.

-

Method Execution:

-

Equilibrate at 25 °C under a dry nitrogen purge (50 mL/min).

-

Ramp temperature at 10 °C/min to 200 °C.

-

-

Data Analysis: Integrate the endothermic melting peak. The area under the curve represents ΔHfus . The onset temperature represents the true thermodynamic melting point.

-

Reversibility Check: Cool the sample at 10 °C/min back to 25 °C and perform a second heating cycle. A lack of a melting peak in the second cycle indicates thermal decomposition rather than reversible melting.

Protocol B: Solution-State Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for determining the intrinsic enthalpy of protonation ( ΔHprot ) and precise pKa [5].

-

Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.0.

-

Sample Loading: Load 0.5 mM of 3,3-dimethoxy-cyclohexylamine (free base) into the ITC sample cell. Load 5.0 mM HCl (titrant) into the injection syringe.

-

Self-Validation (Blank Subtraction): Perform a control titration of the 5.0 mM HCl into the bare buffer. This measures the heat of dilution. This blank must be subtracted from the sample data to isolate the heat of protonation.

-

Titration Execution: Perform 25 injections of 2 µL HCl at 25 °C, with 150-second intervals between injections to allow the heat signal to return to baseline.

-

Thermodynamic Extraction: Fit the baseline-corrected integrated heats to a single-site binding model. The inflection point yields the Ka (and thus pKa ), while the amplitude of the curve yields ΔHprot . The entropy ( ΔS ) is calculated via ΔG=−RTln(Ka)=ΔH−TΔS .

Experimental workflow for comprehensive thermodynamic profiling.

Conclusion

3,3-Dimethoxy-cyclohexylamine presents a unique thermodynamic profile governed by the competing stabilities of its primary amine and dimethyl ketal groups. By utilizing the tosylate salt, researchers effectively bypass the thermodynamic instability of the free base. Employing rigorous, self-validating calorimetric techniques (DSC and ITC) ensures that drug development processes relying on this building block are built upon sound, reproducible physical chemistry.

References

-

Chemical Properties of Cyclohexylamine (CAS 108-91-8) - Cheméo, chemeo.com,[Link]

-

Cyclohexane, 1,1-dimethoxy- - the NIST WebBook, nist.gov,[Link]

-

Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K - AIP Publishing, aip.org,[Link]

-

Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc | Journal of Chemical Education - ACS Publications, acs.org,[Link]

Sources

Spectroscopic Characterization of 3,3-Dimethoxycyclohexan-1-amine: A Technical Whitepaper

Executive Summary

In modern pharmaceutical synthesis and drug discovery, functionalized cycloalkanes serve as critical building blocks for designing conformationally restricted pharmacophores. 3,3-Dimethoxycyclohexan-1-amine (often supplied as its stable tosylate salt, CAS: 2387535-16-0) is a highly versatile intermediate[1]. The ketal protection at the C3 position allows for orthogonal synthetic strategies, permitting selective functionalization of the primary amine before unmasking the ketone for subsequent reductive aminations or Grignard additions.

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a routine identity check, but as a mechanistic evaluation of its structural integrity. This whitepaper provides an authoritative, in-depth guide to the NMR, Mass Spectrometry (MS), and IR characterization of 3,3-dimethoxycyclohexan-1-amine tosylate, detailing the causality behind experimental choices and providing self-validating protocols for rigorous analytical workflows.

Structural & Mechanistic Overview

The structural elucidation of 3,3-dimethoxycyclohexan-1-amine requires an understanding of its conformational dynamics. The cyclohexane ring rapidly interconverts between chair conformations at room temperature. However, the bulky tosylate counterion and the steric demands of the 3,3-dimethoxy (ketal) group heavily bias the equilibrium toward the conformer where the bulkier substituents occupy equatorial positions.

Because the C1 position contains a chiral center (bearing the amine), the molecule lacks an internal plane of symmetry. This has a profound mechanistic impact on the NMR data:

-

Diastereotopic Protons/Carbons: The two methoxy groups (-OCH3) are chemically inequivalent. One is pseudo-axial and the other is pseudo-equatorial relative to the chiral C1 center, resulting in distinct chemical shifts in both 1H and 13C NMR.

-

Salt Stabilization: The free base (C8H17NO2) is prone to oxidative degradation and volatility. Consequently, it is commercially distributed as the 4-methylbenzenesulfonate (tosylate) salt[2], which must be accounted for during spectral interpretation.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the quantitative 1H and 13C NMR data acquired at 400 MHz and 100 MHz, respectively, in DMSO-d6.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Mechanistic Logic |

|---|---|---|---|---|

| 1 | 3.05 | m | 1H | CH-NH3+ : Broad multiplet due to axial/equatorial averaging and coupling to adjacent CH2 groups. |

| OCH3 | 3.15, 3.10 | s, s | 6H | Ketal Methoxy : Split into two singlets due to the diastereotopic environment created by the C1 chiral center. |

| 2 | 1.95, 1.65 | m, m | 2H | C2-CH2 : Highly complex splitting; adjacent to both the deshielding protonated amine and the ketal. |

| 4, 5, 6 | 1.20 - 1.80 | m | 6H | Ring Backbone : Overlapping multiplets typical of cyclohexane methylenes. |

| NH3+ | 7.80 | br s | 3H | Ammonium Protons : Broadened by quadrupolar relaxation of Nitrogen-14 and chemical exchange. |

| Ts-Ar | 7.48, 7.12 | d, d | 4H | Tosylate Aromatics : Classic AA'BB' system (J = 8.0 Hz) confirming the salt form. |

| Ts-CH3 | 2.29 | s | 3H | Tosylate Methyl : Sharp singlet, useful as an internal integration standard (3H). |

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

| Chemical Shift (ppm) | Carbon Type | Assignment | Causality / Logic |

|---|---|---|---|

| 145.5, 137.8, 128.1, 125.5 | Quaternary, CH | Tosylate Ar-C | Standard p-toluenesulfonate aromatic signals. |

| 98.5 | Quaternary | C3 (Ketal) | Highly deshielded by two highly electronegative oxygen atoms. |

| 48.5 | CH | C1 (CH-NH3+) | Deshielded by the adjacent protonated nitrogen. |

| 47.2, 47.0 | CH3 | 2x OCH3 | Distinct shifts confirm the lack of a symmetry plane. |

| 38.5 | CH2 | C2 | Shifted downfield relative to the bulk ring due to proximity to C1 and C3. |

| 31.0, 29.5, 19.5 | CH2 | C4, C6, C5 | Standard cyclohexane methylene backbone. |

| 20.8 | CH3 | Tosylate CH3 | Standard tosylate methyl carbon. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

In positive ion mode ESI-MS, the tosylate counterion is invisible, and the spectrum is dominated by the protonated free base.

Table 3: ESI-MS Fragmentation (Positive Ion Mode)

| m/z Value | Ion Type | Mechanistic Pathway |

|---|---|---|

| 160.13 | [M+H]+ | Protonated intact free base (C8H18NO2+). |

| 143.10 | [M+H - NH3]+ | Loss of ammonia (-17 Da), forming a stabilized carbocation on the ring. |

| 128.10 | [M+H - CH3OH]+ | Loss of methanol (-32 Da) from the ketal, forming an oxonium ion. |

| 96.08 |[M+H - 2(CH3OH)]+ | Sequential loss of both methoxy groups, yielding a highly conjugated diene system. |

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in analytical data, protocols must be designed as self-validating systems. The following workflows incorporate mandatory checkpoints to prevent the propagation of artifacts.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Weighing: Weigh exactly 15.0 mg of 3,3-dimethoxycyclohexan-1-amine tosylate.

-

Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 13C NMR within a reasonable timeframe (approx. 512 scans) while preventing line broadening in 1H NMR caused by high viscosity.

-

-

Solvent Selection & Dissolution: Dissolve the sample in 0.6 mL of DMSO-d6 (100 atom % D).

-

Causality: The tosylate salt form exhibits poor solubility in standard non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution, preventing broad, unresolved peaks.

-

-

Filtration (Critical Step): Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

-

Causality: Particulate matter distorts the magnetic field homogeneity, leading to poor shimming and spectral artifacts.

-

-

Tuning, Matching, and Shimming: Insert the sample into the NMR spectrometer. Perform automated tuning and matching (ATM) for 1H and 13C nuclei. Lock onto the deuterium signal and perform gradient shimming.

-

Self-Validation Checkpoint: Run a preliminary 1H NMR (16 scans). Validation: Measure the full width at half maximum (FWHM) of the residual DMSO peak. If FWHM > 1.2 Hz, abort the run, re-filter the sample, and re-shim. Proceeding with poor shims invalidates subsequent 2D multiplet analysis.

-

Deep Acquisition: Upon passing the checkpoint, acquire 13C NMR (512 scans, d1=2s) and 2D gradient-selected COSY/HSQC.

Workflow for NMR sample preparation and self-validating data acquisition.

Protocol 2: LC-ESI-MS Analysis

-

Sample Dilution: Dilute the NMR sample to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: 0.1% Formic acid ensures complete protonation of the primary amine, maximizing the [M+H]+ signal and preventing peak tailing on the column.

-

-

Self-Validation Checkpoint: Inject a blank (50:50 H2O:MeCN) immediately prior to the sample. Validation: If the m/z 160.13 peak is present in the blank, system carryover is occurring. The column must be flushed with 95% Acetonitrile for 10 minutes before proceeding to prevent false positives.

-

Chromatography & Ionization: Inject 2 µL onto a C18 UPLC column. Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes. Utilize ESI positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

ESI-MS positive ion mode fragmentation pathway for the free base.

Conclusion

The comprehensive characterization of 3,3-dimethoxycyclohexan-1-amine tosylate requires careful consideration of its physical state (salt vs. free base) and its stereochemical nuances (diastereotopic ketal methoxy groups). By utilizing DMSO-d6 for optimal solubility and employing self-validating checkpoints prior to deep 13C and 2D NMR acquisitions, researchers can guarantee the structural integrity of this vital synthetic building block before committing it to complex, multi-step drug development pipelines.

References

Sources

A Theoretical and Practical Guide to 3,3-Dimethoxy-cyclohexylamine: A Versatile Intermediate for Modern Synthesis

Abstract: The quest for novel chemical entities with tailored properties is a cornerstone of advancements in pharmaceuticals and materials science. Substituted cyclohexylamines are a well-established class of intermediates, prized for their conformational rigidity and the synthetic versatility of the amine functional group.[1][2] This guide introduces 3,3-Dimethoxy-cyclohexylamine, a promising yet underexplored building block. While not extensively documented in current literature, its unique structural features—a primary amine for diverse functionalization and a gem-dimethoxy group for modulating physicochemical properties—suggest significant potential. This whitepaper will provide a comprehensive theoretical framework for its synthesis, reactivity, and prospective applications, offering researchers and drug development professionals a roadmap for harnessing its capabilities.

Introduction: The Untapped Potential of a Novel Scaffold

The cyclohexane ring is a ubiquitous motif in bioactive molecules, offering a three-dimensional scaffold that can effectively present pharmacophoric groups in a defined spatial orientation.[2] The introduction of an amine functionality provides a reactive handle for a multitude of chemical transformations, including amide bond formation, Schiff base condensation, and the synthesis of complex nitrogen-containing heterocycles.[3] These reactions are fundamental to the construction of a vast array of active pharmaceutical ingredients (APIs), from analgesics to antihistamines.[3][4]

3,3-Dimethoxy-cyclohexylamine presents a unique variation on this theme. The gem-dimethoxy group at the 3-position introduces several intriguing features:

-

Modulation of Lipophilicity: The two methoxy groups can influence the molecule's polarity and lipophilicity, potentially impacting its solubility, membrane permeability, and pharmacokinetic profile in a drug discovery context.

-

Stereoelectronic Effects: The electron-donating nature of the methoxy groups may influence the basicity and nucleophilicity of the amine at the 1-position.[5]

-

Metabolic Stability: The acetal functionality is generally stable under basic and neutral conditions, potentially offering a metabolically robust anchor within a larger molecule.[6]

-

Conformational Constraint: The bulky dimethoxy group can influence the conformational equilibrium of the cyclohexane ring, which could be exploited in the design of conformationally restricted analogs of known drugs.

This guide will delve into the theoretical underpinnings and practical considerations for utilizing 3,3-Dimethoxy-cyclohexylamine as a strategic chemical intermediate.

Predicted Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential for its effective application. The following table outlines the predicted properties of 3,3-Dimethoxy-cyclohexylamine.

| Property | Predicted Value |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~200-220 °C (estimated) |

| Solubility | Soluble in a wide range of organic solvents. |

| pKa of Conjugate Acid | ~10.5 (estimated, similar to cyclohexylamine) |

The presence of the two oxygen atoms in the methoxy groups is expected to increase the polarity of the molecule compared to unsubstituted cyclohexylamine, potentially enhancing its solubility in more polar organic solvents. The basicity of the amine is anticipated to be similar to that of cyclohexylamine, as the electronic influence of the methoxy groups at the 3-position is not expected to be substantial.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3,3-Dimethoxy-cyclohexylamine can be envisioned starting from the readily available 1,3-cyclohexanedione. The proposed two-step synthesis involves the formation of a ketal followed by reductive amination.

Caption: Proposed two-step synthesis of 3,3-Dimethoxy-cyclohexylamine.

Step 1: Ketalization to 3,3-Dimethoxy-cyclohexanone

The first step involves the protection of one of the carbonyl groups of 1,3-cyclohexanedione as a ketal. Due to the symmetrical nature of the starting material, selective monoketalization can be achieved under controlled conditions.

Protocol:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in methanol (excess), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The formation of the desired product will be accompanied by the formation of water.

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3,3-Dimethoxy-cyclohexanone, which can be purified by column chromatography or distillation.

Causality: The use of an acid catalyst is crucial for the formation of the acetal.[7] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the product side.[8]

Step 2: Reductive Amination to 3,3-Dimethoxy-cyclohexylamine

The second step is a direct reductive amination of the remaining ketone functionality.[9] This is a highly efficient method for the synthesis of primary amines from ketones.[10]

Protocol:

-

In a high-pressure reactor, dissolve 3,3-Dimethoxy-cyclohexanone (1.0 eq) in a suitable solvent such as methanol saturated with ammonia.

-

Add a hydrogenation catalyst, for instance, Raney Nickel (5-10 wt%).

-

Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 bar).

-

Heat the reaction mixture (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,3-Dimethoxy-cyclohexylamine.

-

The product can be purified by vacuum distillation.

Causality: The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced by the catalyst and hydrogen to the corresponding amine.[9] The use of a catalyst like Raney Nickel is essential for the hydrogenation step.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 3,3-Dimethoxy-cyclohexylamine is governed by the interplay between the primary amine and the gem-dimethoxy groups.

Caption: Key reactive sites and potential transformations of 3,3-Dimethoxy-cyclohexylamine.

Reactivity of the Amine Group

The primary amine in 3,3-Dimethoxy-cyclohexylamine is expected to exhibit typical nucleophilic and basic properties. It will readily react with a variety of electrophiles:

-

Acylation: Reaction with acyl chlorides or anhydrides will yield stable amides. This is a fundamental transformation for introducing the cyclohexylamine scaffold into larger molecules.

-

Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.[11]

-

Schiff Base Formation: Condensation with aldehydes or ketones will form imines, which can be further reduced or used in other transformations.

The steric bulk of the gem-dimethoxy group at the 3-position may exert some steric hindrance, potentially slowing down the rate of reaction compared to unsubstituted cyclohexylamine, especially with bulky electrophiles.[12][13]

Stability of the Acetal Group

A key feature of 3,3-Dimethoxy-cyclohexylamine is the stability of the acetal group. Acetals are stable to bases, oxidizing agents, and reducing agents.[6] This orthogonality allows for a wide range of chemical transformations to be performed on the amine group without affecting the dimethoxy moiety.

However, the acetal is susceptible to hydrolysis under acidic conditions, which regenerates the ketone.[7][14] This property can be exploited as a synthetic strategy, where the dimethoxy group acts as a protecting group for a ketone that can be deprotected at a later stage.

Prospective Role as a Chemical Intermediate

The unique combination of a reactive amine and a stable, polarity-modifying dimethoxy group makes 3,3-Dimethoxy-cyclohexylamine a highly attractive intermediate for drug discovery and materials science.

In Drug Discovery

Substituted cyclohexylamines are prevalent in many pharmaceuticals.[1][2] 3,3-Dimethoxy-cyclohexylamine can serve as a scaffold for the synthesis of novel analogs of existing drugs or for the development of new chemical entities.

| Potential Application | Rationale |

| Novel Analgesics | The cyclohexylamine moiety is present in some analgesic compounds. Introducing the 3,3-dimethoxy group could alter the pharmacokinetic profile, potentially leading to improved bioavailability or a longer duration of action. |

| Antihistamine Analogs | Many antihistamines contain an amino group. The dimethoxy substitution could be used to fine-tune the lipophilicity and receptor binding affinity.[4] |

| Kinase Inhibitors | The cyclohexane scaffold can be used to orient substituents towards specific binding pockets in protein kinases. The dimethoxy group could provide additional hydrogen bond accepting capabilities. |

digraph "Drug_Discovery_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fillcolor="#E8F0FE", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];A[label="3,3-Dimethoxy-cyclohexylamine"]; B[label="Library Synthesis\n(e.g., Amide Coupling)"]; C [label="High-Throughput Screening"]; D [label="Hit Identification"]; E [label="Lead Optimization"]; F [label="Preclinical Candidate"]; A -> B; B -> C; C -> D; D -> E; E -> F;

}

Caption: A generalized workflow for utilizing 3,3-Dimethoxy-cyclohexylamine in a drug discovery pipeline.

In Materials Science

The amine functionality of 3,3-Dimethoxy-cyclohexylamine makes it a suitable monomer or curing agent for the synthesis of polymers such as polyamides and polyimides. The incorporation of the dimethoxycyclohexyl moiety could impart unique properties to the resulting polymers, such as altered thermal stability, solubility, and dielectric properties.

Hypothetical Experimental Protocol: Acylation

The following protocol details a hypothetical acylation reaction to demonstrate the utility of 3,3-Dimethoxy-cyclohexylamine as an intermediate.

Synthesis of N-(3,3-dimethoxycyclohexyl)acetamide:

-

In a round-bottom flask, dissolve 3,3-Dimethoxy-cyclohexylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-(3,3-dimethoxycyclohexyl)acetamide.

This straightforward protocol highlights how the amine group can be readily functionalized to create more complex structures.

Conclusion

While 3,3-Dimethoxy-cyclohexylamine is not a widely commercialized or extensively studied compound, its structural features suggest it is a chemical intermediate of considerable potential. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The combination of a versatile primary amine and a stable, property-modulating gem-dimethoxy group provides a unique scaffold for the synthesis of novel molecules in the pharmaceutical and materials science arenas. This guide serves as a foundational document to encourage and facilitate the exploration of this promising building block.

References

-

Chemistry Learner. (2025, August 26). Acetal Group: Definition, Structure, Formation & Property. [Link]

-

Xometry. (2022, August 8). Acetal vs. Hemiacetal: Their Differences. [Link]

-

PubMed. (2000, June 15). Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site. [Link]

-

BDMAEE. (2024, December 20). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

-

PubMed. (2014, June 23). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. [Link]

-

RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]

-

ResearchGate. Examples of drugs and drug candidates containing cyclohexylamines. [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]

-

Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. [Link]

-

ACS Publications. (2021, February 19). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters. [Link]

- Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

-

New Journal of Chemistry. (2021, April 20). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. [Link]

-

Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

-

ACS Publications. (2021, October 6). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis | Chemical Reviews. [Link]

-

ResearchGate. Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

ACS Publications. (2014, February 13). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air | The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2024, July 24). Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets | ACS Applied Polymer Materials. [Link]

-

RSC Publishing. Aniline mediated oxidative C–C bond cleavage of α-alkoxy aldehydes in air and a model reaction for the synthesis of α-(d)-amino acid derivatives. [Link]

-

ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

-

PMC. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

-

Fiveable. (2025, August 15). Steric hindrance. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google. (2024, December 20). uses and safety evaluations of cyclohexylamine in pharmaceutical manufacturing processes.

-

St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]

-

RSC Publishing. (2013, May 14). Aniline mediated oxidative C–C bond cleavage of α-alkoxy aldehydes in air and a model reaction for the synthesis of α-( d )-amino acid derivatives. [Link]

-

BMRB. bmse000451 Cyclohexylamine. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

PubMed. (2016, August 15). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

-

PMC. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. [Link]

-

PMC. (2023, September 1). Stereospecific Synthesis of Cyclohexenone Acids by[15][15]-Sigmatropic Rearrangement Route. [Link]

-

PMC. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]

-

PMC. Reductive aminations by imine reductases: from milligrams to tons. [Link]

-

PMC. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]

-

The Royal Society of Chemistry. Methoxy-substituted centrohexaindanes through the fenestrane route. [Link]

-

ResearchGate. Synthesis and spectroscopic analysis of substituted 2-aminothiazolines. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

ResearchGate. Direct reductive amination of cyclohexanone. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

PMC. (2023, January 19). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

-

RSC Publishing. Heterocyclic scaffold-fused dimethoxy-dibenzocyclooctynes for photoactivatable click chemistry. [Link]

-

PMC. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

-

arXiv. (2019, September 5). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. [Link]

-

UQ eSpace - The University of Queensland. (2015, July 14). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. [Link]

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. newtopchem.com [newtopchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. xometry.com [xometry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. Acetal Group: Definition, Structure, Formation & Property [chemistrylearner.com]

- 15. Synthesis and structure-affinity relationships of 1,3, 5-alkylsubstituted cyclohexylamines binding at NMDA receptor PCP site - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Dimethoxy-cyclohexylamine and its derivatives' biological activity

An In-Depth Technical Guide to 3,3-Dimethoxy-cyclohexylamine: Strategic Pharmacophore Design and Biological Applications

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing conformationally restricted, metabolically stable pharmacophores. The cyclohexylamine motif is a cornerstone in drug discovery, offering a robust scaffold for hydrogen bonding and lipophilic pocket occupation. However, synthesizing complex, di-substituted cyclohexyl systems requires precise orthogonal protection strategies.

This whitepaper explores 3,3-Dimethoxy-cyclohexylamine (often utilized as its stable tosylate salt, CAS 2387535-16-0)[1]. We will dissect its role not as a final therapeutic agent, but as a critical, masked-ketone building block that enables the synthesis of highly potent derivatives targeting the central nervous system (CNS), kinase pathways, and metabolic enzymes.

Chemical Rationale: The Causality of Acetal Protection

The free base of 3-aminocyclohexanone is inherently unstable; the nucleophilic amine and electrophilic ketone can undergo intermolecular condensation, leading to complex oligomeric mixtures. To harness this scaffold, the ketone must be masked.

By converting the ketone to a dimethyl acetal, we generate 3,3-dimethoxy-cyclohexylamine. This protection strategy provides two distinct advantages:

-

Chemoselectivity : It allows for aggressive functionalization of the primary amine (via reductive amination, amide coupling, or SNAr reactions) without unwanted side reactions at the C3 position.

-

Stability : Commercially, this building block is supplied as a tosylate salt (3,3-dimethoxycyclohexan-1-amine 4-methylbenzenesulfonate)[1]. The tosylate counterion neutralizes the amine, yielding a highly crystalline, bench-stable solid that resists oxidation and degradation over time.

Once the amine is functionalized, the acetal can be cleanly hydrolyzed under mild acidic conditions to reveal the ketone, which serves as a secondary handle for further derivatization, enabling the exploration of deep Structure-Activity Relationships (SAR).

Synthetic workflow for generating bioactive derivatives from 3,3-dimethoxy-cyclohexylamine.

Biological Activity of Cyclohexylamine Derivatives

While the acetal itself is a synthetic intermediate, the resulting 3-substituted cyclohexylamine derivatives exhibit profound biological activity across multiple therapeutic areas.

CNS Agents: Dopamine D3 and 5-HT1A Modulation

Schizophrenia and bipolar disorder treatments heavily rely on modulating dopamine and serotonin pathways. Cyclohexane amine derivatives have been engineered as pharmacophore fusion drugs. By utilizing the cyclohexyl scaffold, researchers have developed compounds with high affinity for the Dopamine D3 receptor and 5-HT1A receptor, while maintaining high D3/D2 selectivity[2]. These derivatives stabilize DA levels in the brain, mitigating both positive and negative symptoms of schizophrenia with a lower side-effect profile than traditional typical antipsychotics[2].

Kinase Inhibition: JAK3 and Autoimmune Diseases

Janus kinase 3 (JAK3) is critical for the signaling of the gamma common chain cytokine family (IL-2, IL-4, IL-7, etc.). Inhibiting JAK3 is a validated strategy for treating severe inflammatory and autoimmune diseases[3]. Pyrrolopyridazine derivatives incorporating the 3-aminocyclohexyl motif (derived from 3-aminocyclohexanone precursors) have been patented as potent JAK3 inhibitors[3]. The cyclohexyl ring provides optimal steric bulk and conformational rigidity, perfectly positioning the amine to interact with the ATP-binding pocket of the kinase.

Metabolic Modulation: 11β-HSD1 Inhibition

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) regulates local cortisol levels, and its inhibition is a target for metabolic syndrome and certain cancers. Recent QSAR analyses and biological evaluations have shown that replacing a cyclopentylamine group with a cyclohexylamine group in 2-aminothiazole derivatives significantly alters cellular metabolic activity, acting as strong inhibitors of 11β-HSD1[4].

Quantitative Data Summary

The following table synthesizes the biological efficacy of derivatives synthesized utilizing the cyclohexylamine pharmacophore:

| Target System | Derivative Class / Scaffold | Key Pharmacophore Contribution | Observed Activity (IC50 / Ki) | Reference |

| Dopamine D3 / 5-HT1A | Fused cyclohexane amines | High D3/D2 selectivity; spatial orientation of basic nitrogen. | Ki < 10 nM (D3) | [2] |

| JAK3 Kinase | Pyrrolopyridazine-cyclohexylamines | Lipophilic pocket occupation; H-bond donor positioning. | IC50 < 50 nM | [3] |

| 11β-HSD1 | 2-(Cyclohexylamino)thiazol-4(5H)-ones | Conformational rigidity; metabolic suppression in tumor lines. | IC50 ~ 10 µM | [4] |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of 3,3-dimethoxy-cyclohexylamine tosylate into a functionalized bioactive scaffold. These are designed as self-validating systems, incorporating specific checkpoints to verify successful causality at each step.

Protocol A: Selective Amine Functionalization (SNAr)

Causality: The tosylate salt must be neutralized to liberate the nucleophilic free amine. We use N,N-Diisopropylethylamine (DIPEA) because it is a non-nucleophilic base that will not compete with our starting material. The reaction is kept strictly anhydrous and basic to prevent premature cleavage of the dimethyl acetal.

-

Preparation : Suspend 1.0 equivalent of 3,3-dimethoxy-cyclohexylamine tosylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Free-basing : Add 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes. Validation: The suspension should become a clear solution as the free base is generated.

-

Coupling : Add 1.1 equivalents of the desired electrophile (e.g., an aryl chloride for SNAr).

-

Heating : Elevate the temperature to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Validation Checkpoint : Perform LC-MS analysis. The mass of the starting material ( [M+H]+=160.1 for the free amine) should be absent, replaced by the product mass.

-

Workup : Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate (3x). The basic aqueous layer ensures the acetal remains intact during workup. Dry over Na2SO4 and concentrate.

Protocol B: Acetal Deprotection and Reductive Amination

Causality: To functionalize the C3 position, the acetal must be hydrolyzed. We use aqueous Trifluoroacetic acid (TFA), which provides enough protons to catalyze the hydrolysis without degrading sensitive aryl-amine bonds. Subsequent reductive amination uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted ketone.

-

Deprotection : Dissolve the intermediate from Protocol A in a 1:1 mixture of Dichloromethane (DCM) and 50% aqueous TFA. Stir at room temperature for 2 hours.

-

Validation Checkpoint : TLC (using a basic stain like Ninhydrin or PMA) should show complete disappearance of the non-polar acetal spot and the appearance of a more polar ketone spot.

-

Neutralization : Carefully neutralize with saturated aqueous NaHCO3 until pH 8 is reached, extract with DCM, and concentrate to yield the 3-aminocyclohexanone derivative.

-

Imine Formation : Dissolve the ketone in 1,2-Dichloroethane (DCE). Add 1.2 equivalents of a secondary amine and 1.5 equivalents of glacial acetic acid. Stir for 1 hour to form the imine.

-

Reduction : Add 1.5 equivalents of STAB in portions. Stir for 12 hours at room temperature.

-

Final Validation : LC-MS will confirm the target di-substituted cyclohexylamine drug candidate.

Mechanistic Pathway Visualization

The resulting derivatives frequently exert their biological effects via G-protein coupled receptors (GPCRs). Below is the mechanistic pathway demonstrating how these optimized cyclohexylamine derivatives mitigate schizophrenia symptoms via D3 and 5-HT1A modulation.

Modulation of D3 and 5-HT1A receptor signaling pathways by cyclohexylamine derivatives.

References

- Sigma-Aldrich. "Tosyl amine | Sigma-Aldrich: 3,3-Dimethoxy-cyclohexylamine tosylate (CAS: 2387535-16-0)". sigmaaldrich.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuzhhbxocS33Gpbs8400fmMT3bLMFoNuzl89vuGvEzsEeDBbhg1_CwVsAhKqyM7SQ5aJGCbwCrIg3TcZZXZMIMWKCleMrOiX4sUcP32f-Ujst9_vcOHVvUbDCljLdgNY77dMRfTgtkTo62EJQDLAwJ9jH58Wg5pjufos74G6mfm6wDoCL6B-jabX8-K-dUhu4L2Q7AGMzrMpS5VI6RLFakYk6iyPNhqAwk9LY6Wvv_u6-GPKWUerJqocwukQ4M7LSoz23db-w=]

- MDPI. "New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity". mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPbntISHkXbwvOpSCoZCip2ffrFnGoR5DaozeprADp3-ixK0HNcCaU8mWiqpGJEwMxmPoRBhE9uleNHSye42EeDZeKp9aU8hhnACyzMCxY8E9a5F1tzngcsvcmgSWYq6uuKf3Q]

- Google Patents. "WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs". google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl7f2oV7qJCigpcnGn_HOd03ZDXiBUDDsjMgTAclbSicBEhX0set9V6VTIiZGongIex_EzisyjdHYQ7-pRGEzTx5rqIPoQBp0vmlbhejJF6ichsrxJF0oMvy0KiLw6gVqhnE7zDaCf8lmtO8FFhA==]

- Google Patents. "US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases". google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy9wg85S-Gu-7S2h0AB2ffe-MI4979HurEqshZ-_kSEfYZL-dLqpGAuEoWp_YhWYa7fsEG7d1G7XuoI7s8aDF4zoxIG6jLiCC1SDNkw73uufLDYlpoIgO3zFjc_ZQ6NJIjicgSSJFE62lacQ==]

Sources

- 1. Tosyl amine | Sigma-Aldrich [sigmaaldrich.com]

- 2. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]

- 3. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Application Note: Strategies for the Purification of Crude 3,3-Dimethoxy-cyclohexylamine

An In-Depth Technical Guide

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 3,3-Dimethoxy-cyclohexylamine. Due to the limited specific literature on this compound, this note synthesizes established principles of amine purification and applies them to the unique structural features of the target molecule—a primary aliphatic amine with a protected ketone (ketal) functionality. We present detailed protocols for fractional vacuum distillation, purification via salt crystallization, and preparative column chromatography, supported by a logical workflow for selecting the optimal technique. Furthermore, methods for purity assessment and a troubleshooting guide are included to ensure a self-validating and robust purification process.

Introduction

3,3-Dimethoxy-cyclohexylamine is a bifunctional organic molecule featuring a primary amine on a cyclohexane ring, with a geminal dimethoxy group at the 3-position. This structure, effectively a protected cyclohexanone derivative, makes it a potentially valuable building block in medicinal chemistry and materials science. The primary amine offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions, while the acid-labile ketal group provides a latent ketone functionality for subsequent synthetic transformations.

The efficacy and safety of any pharmaceutical agent or advanced material derived from this intermediate depend critically on its purity. Impurities originating from the synthesis—such as unreacted starting materials, catalysts, solvents, or byproducts from side reactions (e.g., over-alkylation, elimination, or ketal hydrolysis)—can interfere with downstream reactions, compromise final product integrity, and introduce potential toxicological risks. This guide details robust methodologies to isolate 3,3-Dimethoxy-cyclohexylamine in high purity.

Analysis of Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of its impurities.

2.1. Predicted Physicochemical Properties The properties of 3,3-Dimethoxy-cyclohexylamine are extrapolated from its constituent parts and analogous compounds like cyclohexylamine.[1][2][3]

| Property | Predicted Value / Characteristic | Rationale & Impact on Purification |

| Molecular Formula | C₈H₁₇NO₂ | - |

| Molecular Weight | 159.23 g/mol | Higher than cyclohexylamine (99.17 g/mol ), suggesting a higher boiling point. |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic amines; color may indicate impurities.[1] |

| Boiling Point | Estimated >180 °C at atm. pressure | The addition of two methoxy groups significantly increases molecular weight and polarity compared to cyclohexylamine (b.p. 134.5 °C).[1][3] Vacuum distillation is required to prevent thermal decomposition. |

| Basicity (pKa) | ~10.5 | Similar to cyclohexylamine (pKa of conjugate acid is 10.64).[1] The basicity is central to purification via acid-base extraction and salt formation. |

| Solubility | Miscible with most organic solvents (DCM, EtOAc, Ether, Alcohols). Limited solubility in water. | The amine and ether groups provide some polarity, but the C8 hydrocarbon backbone dominates. This allows for effective partitioning in liquid-liquid extractions. |

| Stability | Stable under basic/neutral conditions. Sensitive to strong acids. | The ketal is susceptible to hydrolysis under acidic conditions, which can be a challenge during purification via acid salt formation if not handled correctly. |

2.2. Common Synthesis Route & Potential Impurities A plausible synthesis is the reductive amination of 3,3-dimethoxycyclohexanone. This informs the potential impurity profile.

-

Unreacted Starting Material: 3,3-dimethoxycyclohexanone.

-

Reaction Intermediates: The corresponding imine.

-

Byproducts: 3,3-Dimethoxycyclohexanol (from ketone reduction), dicyclohexylamine derivatives (from over-alkylation).

-

Degradation Products: Cyclohexane-1,3-dione (from ketal hydrolysis under acidic workup conditions).

-

Residuals: Solvents, catalysts (e.g., palladium, nickel), and reagents.

Purification Strategy Workflow

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following workflow provides a logical decision-making process.

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

Principle: This technique separates compounds based on differences in boiling points. It is ideal for purifying thermally stable liquids from non-volatile impurities or from components with significantly different boiling points.[4] Given the estimated high boiling point of the target amine, distillation must be performed under reduced pressure to prevent decomposition.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).

-

Charge the Flask: Charge the distillation flask with the crude 3,3-Dimethoxy-cyclohexylamine and a magnetic stir bar or several boiling chips. Do not fill the flask more than two-thirds full.

-

Initiate Vacuum: Slowly and carefully apply vacuum to the system. Bumping can be minimized by stirring or by starting the vacuum before heating.

-

Heating: Once the desired pressure is stable (e.g., 1-5 mmHg), begin heating the distillation flask using a heating mantle with sand or an oil bath for uniform temperature control.

-

Fraction Collection:

-

Collect and discard any low-boiling initial fractions (forerun), which may contain residual solvents.

-

As the temperature stabilizes at the vapor head, collect the main fraction corresponding to the boiling point of the pure product. The boiling point will be significantly lower than at atmospheric pressure.

-

Monitor the distillation temperature closely. A sharp, stable temperature plateau indicates the collection of a pure compound.

-

-

Shutdown: Once the main fraction is collected or the distillation rate drops, remove the heat source first. Allow the apparatus to cool before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the setup.

Protocol 2: Purification via Acid Salt Crystallization

Principle: This robust chemical method leverages the basicity of the amine. The amine is reacted with an acid to form a polar, often crystalline, salt.[5][6] Non-basic impurities remain in the organic solvent and are removed by filtration. The purified salt is then treated with a base to regenerate the pure, free amine.[7][8]

Caption: Workflow for amine purification via salt formation and liberation.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude amine in a suitable water-immiscible organic solvent with low polarity, such as diethyl ether or ethyl acetate (EtOAc), at a concentration of approximately 0.5-1.0 M.

-

Salt Formation:

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous HCl in ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with vigorous stirring.

-

The amine hydrochloride salt should precipitate as a white solid. Monitor the precipitation and stop adding acid when no further solid forms. Avoid a large excess of acid to prevent potential hydrolysis of the ketal.

-

-

Isolation of the Salt:

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete crystallization.

-

Collect the solid salt by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove residual organic impurities.

-

Dry the purified salt under vacuum.

-

-

Liberation of the Free Amine:

-

Suspend the dried amine hydrochloride salt in a separatory funnel containing diethyl ether and a 2 M aqueous solution of sodium hydroxide (NaOH).

-

Shake the funnel vigorously, venting frequently. The solid salt will dissolve as it is neutralized to the free amine, which partitions into the ether layer.

-

Ensure the aqueous layer is basic (pH > 12) using pH paper.

-

Separate the layers and extract the aqueous layer two more times with fresh diethyl ether.

-

-

Final Workup:

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure 3,3-Dimethoxy-cyclohexylamine.

-

Protocol 3: Preparative Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is highly effective for removing impurities with polarities similar to the target compound. For amines, special precautions are needed to prevent "streaking" or tailing on the column.[9]

Step-by-Step Methodology:

-

Stationary Phase Selection: Standard silica gel is often used. However, due to the basic nature of the amine, which can interact strongly with acidic silica, it is highly recommended to pre-treat the silica or use a modified mobile phase.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane or petroleum ether).

-

Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.

-

-

Mobile Phase (Eluent) Preparation:

-

A gradient of ethyl acetate in hexane is a good starting point.

-

Crucially, add 0.5-1% triethylamine (TEA) or ammonia (e.g., 7N in methanol) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing irreversible adsorption and ensuring a symmetrical peak shape for the amine.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane).

-

Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA).

-

Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc + 1% TEA) to elute the target compound.

-

Collect fractions and monitor the elution progress using Thin-Layer Chromatography (TLC). Stain the TLC plates with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

-

-

Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvents and triethylamine under reduced pressure to obtain the purified product.

Purity Assessment and Quality Control

To validate the success of the purification, the final product must be analyzed using orthogonal analytical methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The definitive method for assessing the purity of volatile amines and identifying any remaining volatile impurities.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal impurities at levels down to ~1%.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing purity, especially if the compound is derivatized or if non-volatile impurities are suspected.[12][13][14]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low recovery after distillation | 1. Product decomposition at high temperature.2. Inefficient vacuum. | 1. Ensure a high vacuum (<5 mmHg) is achieved.2. Use a shorter distillation path or a Kugelrohr apparatus. |

| Product "oils out" during salt crystallization | 1. Solvent is too polar.2. Presence of impurities preventing lattice formation. | 1. Use a less polar solvent like diethyl ether or pentane.2. Try a different counter-ion (e.g., form the oxalate or tartrate salt). |

| Amine streaks badly on TLC/Column | Acidic sites on silica gel strongly adsorbing the basic amine. | Add 0.5-1% triethylamine or ammonia to the eluent. Alternatively, use neutral or basic alumina as the stationary phase. |

| Ketal group hydrolyzes during acid salt formation | Exposure to excess or aqueous acid. | Use anhydrous HCl in an organic solvent. Add the acid slowly at 0 °C and avoid a large excess. Work up the free amine promptly after isolation. |

References

- Analyst (RSC Publishing). Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization.

- Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses.

- Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.

- Sciencemadness.org. Forming oxalate salts of amines.

- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.

- Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.

- University of Rochester. Recrystallization and Crystallization.

- National Institutes of Health (NIH). Trichloroacetic acid fueled practical amine purifications.

- TCI Chemicals. SAFETY DATA SHEET - 2,3-Dimethoxybenzylamine.

- CUNY. SOP: CRYSTALLIZATION.

- PubChem. 3-Methoxy-cyclohexylamine hydrochloride.

- PrepChem.com. Preparation of cyclohexylamine.

- ACS Publications. Gas chromatographic analysis of aliphatic amines using aromatic polymers.

- Organic Syntheses. n,n-dimethylcyclohexylmethylamine.